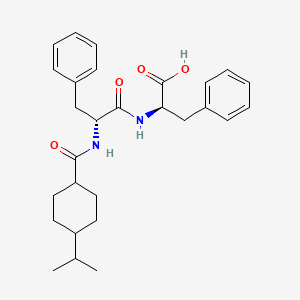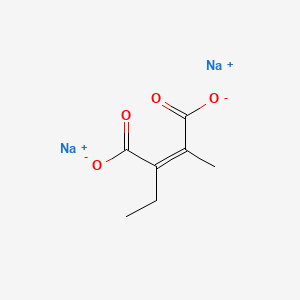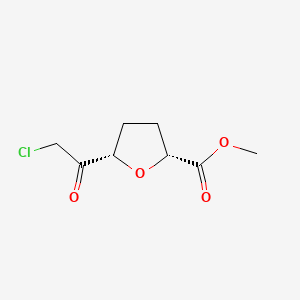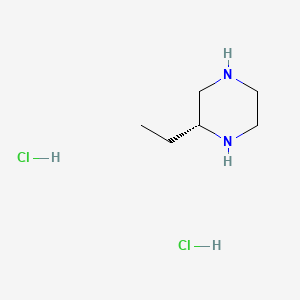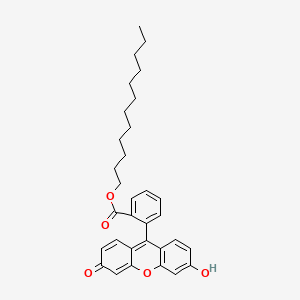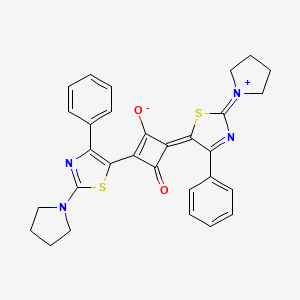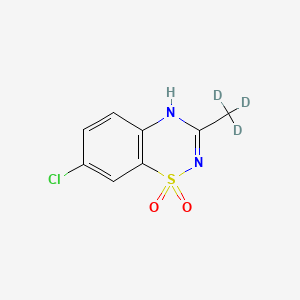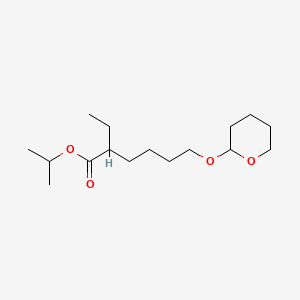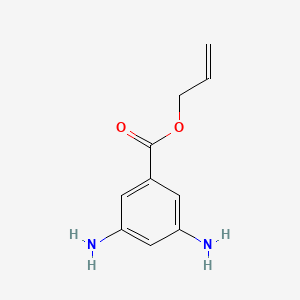
L-Glutamic Acid-13C5,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic Acid-13C5,15N is a stable isotope-labeled compound of L-glutamic acid, where five carbon atoms are replaced with carbon-13 and one nitrogen atom is replaced with nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in various metabolic pathways. It is widely used in nuclear magnetic resonance (NMR) investigations to study the structure, dynamics, and binding of biological macromolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic Acid-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-glutamic acid molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the amino acid. The process involves the use of isotopically labeled glucose and ammonium salts as substrates, followed by purification steps to isolate the labeled amino acid .
Analyse Chemischer Reaktionen
Types of Reactions: L-Glutamic Acid-13C5,15N undergoes various chemical reactions, including:
Decarboxylation: This reaction results in the formation of gamma-aminobutyric acid (GABA), a potent neurotransmitter.
Transamination: This reaction involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions:
Decarboxylation: Typically requires heat and a decarboxylase enzyme.
Transamination: Requires an aminotransferase enzyme and a suitable keto acid.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Decarboxylation: Gamma-aminobutyric acid (GABA)
Transamination: New amino acids and keto acids
Oxidation and Reduction: Various oxidized or reduced forms of L-glutamic acid.
Wissenschaftliche Forschungsanwendungen
L-Glutamic Acid-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and understanding the role of glutamic acid in cellular processes.
Medicine: Used in metabolic studies to investigate disorders related to amino acid metabolism.
Industry: Employed in the production of labeled proteins and peptides for research and development purposes.
Wirkmechanismus
L-Glutamic Acid-13C5,15N acts as a proton donor and plays a role in various biochemical reactions. Its decarboxylation results in the formation of gamma-aminobutyric acid (GABA), which is a potent neurotransmitter. The compound is involved in the synthesis of proteins and other important biomolecules. It also serves as a precursor for the synthesis of other amino acids and neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
L-Glutamine-13C5,15N2: Another isotope-labeled amino acid used in similar applications.
L-Glutamic Acid-13C5,15N,d9: A deuterated form of this compound used for specific NMR studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it highly valuable for NMR studies and metabolic research. Its ability to act as a proton donor and its involvement in the formation of gamma-aminobutyric acid (GABA) further distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
1202063-56-6 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
153.085 |
IUPAC-Name |
(2R)-2-azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Synonyme |
(2S)-2-Aminopentanedioic Acid-13C5,15N; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


